molecular formula C15H21NOS B5876191 1-{[(4-methylbenzyl)thio]acetyl}piperidine

1-{[(4-methylbenzyl)thio]acetyl}piperidine

Cat. No. B5876191
M. Wt: 263.4 g/mol
InChI Key: DJHQDEYOSLJOLU-UHFFFAOYSA-N
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Description

1-{[(4-methylbenzyl)thio]acetyl}piperidine, also known as MBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and neuroscience research.

Scientific Research Applications

1-{[(4-methylbenzyl)thio]acetyl}piperidine has been found to have potential applications in medicinal chemistry and neuroscience research. In medicinal chemistry, 1-{[(4-methylbenzyl)thio]acetyl}piperidine has been studied for its antitumor and antifungal properties. In neuroscience research, 1-{[(4-methylbenzyl)thio]acetyl}piperidine has been used as a ligand for the dopamine transporter and as a tool for studying the dopamine system in the brain.

Mechanism of Action

1-{[(4-methylbenzyl)thio]acetyl}piperidine acts as a dopamine transporter inhibitor, meaning that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. 1-{[(4-methylbenzyl)thio]acetyl}piperidine has also been found to have affinity for other neurotransmitter transporters, such as the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(4-methylbenzyl)thio]acetyl}piperidine are largely dependent on its mechanism of action. Increased dopamine levels in the brain can lead to various effects, such as increased locomotor activity, reward-seeking behavior, and addiction. 1-{[(4-methylbenzyl)thio]acetyl}piperidine has also been found to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can have additional effects on behavior and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[(4-methylbenzyl)thio]acetyl}piperidine in lab experiments is its specificity for the dopamine transporter, which allows for targeted manipulation of the dopamine system. However, 1-{[(4-methylbenzyl)thio]acetyl}piperidine also has limitations, such as its potential toxicity and the need for careful dosing and administration to avoid unwanted effects.

Future Directions

There are several future directions for research on 1-{[(4-methylbenzyl)thio]acetyl}piperidine. One area of interest is the development of 1-{[(4-methylbenzyl)thio]acetyl}piperidine analogs with improved specificity or potency. Another area of interest is the use of 1-{[(4-methylbenzyl)thio]acetyl}piperidine as a tool for studying the role of the dopamine system in various behaviors and disorders, such as addiction and Parkinson's disease. Additionally, further research is needed to understand the potential side effects and toxicity of 1-{[(4-methylbenzyl)thio]acetyl}piperidine and its analogs, as well as their potential for therapeutic use in humans.
Conclusion
In conclusion, 1-{[(4-methylbenzyl)thio]acetyl}piperidine is a chemical compound with potential applications in medicinal chemistry and neuroscience research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-{[(4-methylbenzyl)thio]acetyl}piperidine and its analogs for therapeutic use and as tools for studying the dopamine system in the brain.

Synthesis Methods

The synthesis of 1-{[(4-methylbenzyl)thio]acetyl}piperidine involves the reaction of piperidine with 4-methylbenzyl chloride and thioacetic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The yield of 1-{[(4-methylbenzyl)thio]acetyl}piperidine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-13-5-7-14(8-6-13)11-18-12-15(17)16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQDEYOSLJOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

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